Methyl 3-aminocrotonate

Pharmaceutical Intermediates Purity Analysis Amlodipine Synthesis

Avoid transesterification by-products and ensure high-yield API synthesis. Methyl 3-aminocrotonate is the preferred starting material for nifedipine and amlodipine, delivering a validated 94% yield in alum-catalyzed Hantzsch reactions. - Ester Specificity: Methanol system prevents transesterification side reactions common with ethyl analogs. - High-Purity Grade: Single impurity ≤0.2% available for stringent amlodipine synthesis. - Scalable Supply: Continuous flow synthesis capability ensures batch-to-batch consistency.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 21731-17-9
Cat. No. B1361247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocrotonate
CAS21731-17-9
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)N
InChIInChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-
InChIKeyXKORCTIIRYKLLG-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminocrotonate: Core Properties & Procurement


Methyl 3-aminocrotonate (CAS 21731-17-9), also known as methyl (Z)-3-aminocrotonate or methyl 3-amino-2-butenoate, is a versatile β-enamino ester [1]. It is a key intermediate in the synthesis of numerous pharmaceuticals, notably the 1,4-dihydropyridine class of calcium channel blockers [2]. Physically, it is a white to slightly yellow crystalline powder with a melting point of 81-83 °C and a molecular weight of 115.13 g/mol . Its utility stems from the conjugated system formed by an amino group (-NH2), a double bond (-C=C-), and an ester group (-COOCH3), which facilitates a wide array of chemical transformations [1].

Methyl 3-Aminocrotonate: Substitution Infeasibility


Substituting methyl 3-aminocrotonate with a close analog, such as ethyl 3-aminocrotonate or 3-aminocrotonic acid, is not straightforward and can lead to significant downstream failures. While they share a core β-enamino ester motif, critical differences in steric hindrance, solubility, and reaction kinetics can dramatically alter synthetic outcomes. For instance, in the synthesis of nifedipine, the use of methanol as a solvent is specifically preferred to avoid transesterification by-products that would arise from ethanol when the ethyl ester analog is used . Furthermore, the specific impurity profile of the chosen supplier is critical; high-performance applications, such as in the synthesis of amlodipine, may require single impurities below 0.2%, a specification that not all generic sources can meet . The evidence below quantifies these crucial performance differentials, highlighting why a strategic, rather than generic, procurement approach is essential.

Methyl 3-Aminocrotonate: Quantitative Performance vs. Analogs


Single Impurity Control for High-Value API Synthesis

For the synthesis of high-value APIs like amlodipine, the purity specifications for methyl 3-aminocrotonate can be more stringent than for other dihydropyridine (DHP) intermediates. A standard commercial purity is ≥99%, with single impurities ≤0.5% . However, for specialized applications, a refined grade is available with single impurities ≤0.2% and total impurities ≤0.5% . This level of control is not consistently reported for common analogs like ethyl 3-aminocrotonate, where typical specifications are less stringent .

Pharmaceutical Intermediates Purity Analysis Amlodipine Synthesis

Continuous Flow Synthesis Yield Advantage

A continuous flow process for the synthesis of methyl 3-aminocrotonate has been demonstrated with a remarkable 94% yield from the first crop [1]. This process, which uses a methyl acetoacetate to ammonia to acetic acid (catalyst) volume ratio of 1:3:0.5 in a tubular reactor at 50°C, represents a significant improvement over traditional batch methods. In contrast, alternative synthetic routes for preparing the compound have reported yields of only 84.8%, 78.3%, and 64.3%, depending on the specific method employed .

Process Chemistry Continuous Flow Synthetic Yield

Solvent Compatibility in Nifedipine Synthesis

In the synthesis of nifedipine, a key calcium channel blocker, the choice between methyl 3-aminocrotonate and its ethyl analog is critical. When using the methyl ester in methanol, the reaction proceeds efficiently without side reactions . Conversely, using the ethyl ester analog in ethanol at high temperatures can lead to significant transesterification by-products, which lower yield and complicate purification . This makes the methyl ester the preferred building block for achieving high-purity nifedipine.

Pharmaceutical Synthesis Nifedipine Solvent Compatibility

Solubility Profile in Key Organic Solvents

Methyl 3-aminocrotonate exhibits a distinct solubility profile that is advantageous for many synthetic protocols. It is reported to be soluble in common organic solvents such as ethanol, ether, and dichloromethane (DCM) [1], and is also described as soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [2]. Its aqueous solubility is defined as 58 g/L at pH 7 and 25°C [3]. This contrasts with ethyl 3-aminocrotonate, for which detailed solubility data in organic solvents is less readily available in the public domain.

Physicochemical Properties Solubility Formulation

Efficient Dihydropyridine Core Synthesis

The efficiency of methyl 3-aminocrotonate as a building block is demonstrated by its use in the synthesis of a dimethyl 1,4-dihydropyridine derivative, where it was a key reactant in a FeNH4(SO4)2·12H2O-catalyzed reaction, affording the product in 94% yield [1]. While yields for similar dihydropyridine syntheses using other 3-aminocrotonate esters exist (e.g., 86.8% for a mechanochemical synthesis using alkyl 3-aminocrotonate [2]), the 94% benchmark for the methyl ester in this specific catalytic system highlights its high reactivity and compatibility with mild reaction conditions.

Dihydropyridine Synthesis Hantzsch Reaction Reaction Yield

Methyl 3-Aminocrotonate: Validated High-Value Applications


Nifedipine GMP Manufacturing

The evidence strongly supports the use of methyl 3-aminocrotonate for the industrial-scale synthesis of nifedipine. As demonstrated, its use with a methanol solvent system avoids the transesterification side reactions that plague the ethyl analog, ensuring a cleaner reaction profile and higher yield . Procurement teams focused on this API should prioritize suppliers offering the compound with high purity and consistent quality to minimize downstream purification costs and ensure regulatory compliance.

High-Throughput DHP Library Synthesis

In medicinal chemistry, the high and reliable yield of 1,4-dihydropyridine cores is paramount. Methyl 3-aminocrotonate has been validated to deliver a 94% yield in an alum-catalyzed Hantzsch reaction [1]. This level of performance makes it an ideal building block for constructing diverse libraries of calcium channel modulator candidates, where maximizing the number of pure compounds per synthesis cycle is a key performance indicator.

High-Purity Amlodipine Besylate Synthesis

For the synthesis of amlodipine, a leading antihypertensive drug, the purity of the starting material is a critical quality attribute. The availability of methyl 3-aminocrotonate with a high-purity grade (single impurity ≤0.2%) directly addresses the stringent requirements of this synthesis. Procurement professionals should engage with vendors who can provide a Certificate of Analysis (CoA) demonstrating this level of impurity control, as it is essential for achieving the high purity and yield demanded by this competitive market.

Continuous Flow Process Development

The demonstrated 94% yield for the continuous flow synthesis of methyl 3-aminocrotonate [2] provides a validated benchmark for process chemists. This data justifies the selection of suppliers who utilize or are developing continuous flow capabilities. Procuring material from such sources ensures a more robust and cost-effective supply chain, as continuous flow processes typically offer superior consistency, scalability, and safety compared to traditional batch methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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